molecular formula C6H9Cl3O3 B1583959 2-Ethoxyethyl trichloroacetate CAS No. 30668-97-4

2-Ethoxyethyl trichloroacetate

Cat. No.: B1583959
CAS No.: 30668-97-4
M. Wt: 235.5 g/mol
InChI Key: LEGOWVFXOHMHKG-UHFFFAOYSA-N
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Description

2-Ethoxyethyl trichloroacetate is an organic compound with the molecular formula C6H9Cl3O3 and a molecular weight of 235.49 g/mol . It is also known as trichloroacetic acid 2-ethoxyethyl ester. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethoxyethyl trichloroacetate can be synthesized through the esterification of trichloroacetic acid with 2-ethoxyethanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of trichloroacetic acid and 2-ethoxyethanol into a reactor, where the esterification reaction takes place. The product is then purified through distillation to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxyethyl trichloroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Ethyl trichloroacetate
  • Methyl trichloroacetate
  • 2-Methoxyethyl trichloroacetate

Comparison: 2-Ethoxyethyl trichloroacetate is unique due to its ethoxyethyl group, which imparts different solubility and reactivity characteristics compared to its methyl and ethyl counterparts. This makes it particularly useful in applications where a balance between hydrophilicity and hydrophobicity is required .

Properties

IUPAC Name

2-ethoxyethyl 2,2,2-trichloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Cl3O3/c1-2-11-3-4-12-5(10)6(7,8)9/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGOWVFXOHMHKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00338234
Record name 2-Ethoxyethyl trichloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30668-97-4
Record name 2-Ethoxyethyl trichloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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